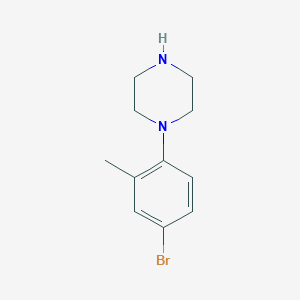

1-(4-Bromo-2-methylphenyl)piperazine

Description

The Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in drug discovery and is considered a "privileged scaffold". tandfonline.comnih.gov Its prevalence is attributed to a unique combination of physicochemical properties that make it highly advantageous for developing bioactive molecules. nih.gov These properties include high water solubility, tunable basicity, and distinct conformational flexibility, which can be modulated by substituents. tandfonline.comnih.gov

The piperazine moiety is a common structural feature in a vast array of pharmaceuticals, demonstrating its adaptability to diverse biological targets. tandfonline.comwisdomlib.org Its incorporation into a molecule can significantly influence pharmacokinetic properties, such as absorption and distribution. tandfonline.com The two nitrogen atoms of the piperazine ring provide sites for chemical modification, allowing it to act as a versatile linker between different pharmacophores or as a central scaffold for arranging functional groups necessary for interaction with a biological target. tandfonline.com

The therapeutic applications of piperazine derivatives are extensive and continue to expand. Researchers have successfully designed and synthesized piperazine-containing compounds with a wide range of biological activities. wisdomlib.orgnih.govresearchgate.net

Table 1: Selected Biological Activities of Piperazine Derivatives

| Biological Activity | Therapeutic Area/Application |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases (Antibacterial, Antifungal) |

| Antiviral | Infectious Diseases (e.g., Anti-HIV-1) |

| Anti-inflammatory | Inflammatory Disorders |

| Antidepressant | Central Nervous System Disorders |

| Antipsychotic | Central Nervous System Disorders |

| Antihistamine | Allergic Conditions |

This table summarizes the broad range of pharmacological activities exhibited by compounds containing the piperazine scaffold, as documented in chemical and medicinal chemistry research. nih.govresearchgate.netmdpi.com

Contextualizing 1-(4-Bromo-2-methylphenyl)piperazine within Chemical Biology Studies

Within the broader class of phenylpiperazines, this compound is a specific derivative that serves as a valuable research tool and synthetic intermediate in chemical biology. Its structure features a piperazine ring linked to a phenyl group substituted with both a bromine atom and a methyl group. These substitutions are not arbitrary; they confer specific steric and electronic properties to the molecule, making it a strategic building block for creating more complex and targeted compounds.

The appropriate substitution on the aromatic ring of the N-phenylpiperazine moiety can lead to significant improvements in both pharmacodynamic and pharmacokinetic properties, thereby diversifying the utility of the scaffold beyond its traditional applications. nih.govresearchgate.net The bromine atom on the phenyl ring, for example, can serve as a chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing for the attachment of other molecular fragments. mdpi.commdpi.com The methyl group provides steric bulk and alters the electronic nature of the aromatic ring, which can influence how the molecule binds to a biological target.

While extensive biological activity data for this compound itself is not widely published, its primary significance lies in its role as a precursor or intermediate. For instance, the related compound 1-(4-bromophenyl)piperazine (B1272185) is a key starting material for synthesizing novel 1,2,4-triazole (B32235) derivatives that have shown promising antibacterial activity. mdpi.com This highlights the utility of such bromo-substituted phenylpiperazines in generating libraries of new chemical entities for biological screening. In chemical biology, compounds like this compound are instrumental in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to understand how its chemical structure relates to its biological function. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.15 g/mol |

| CAS Number | 501903-60-2 |

This table provides key physicochemical data for the compound this compound. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGLIYDUBUVNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 2 Methylphenyl Piperazine and Analogous Structures

Established Synthetic Routes for 1-(4-Bromo-2-methylphenyl)piperazine

While specific literature detailing a multi-step synthesis exclusively for this compound is not extensively available in the provided search results, the general and well-established methods for N-aryl piperazine (B1678402) synthesis are directly applicable. A common traditional approach involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govresearchgate.net In the case of this compound, this would involve the reaction of 4-bromo-2-methylaniline (B145978) with bis(2-chloroethyl)amine. This method, however, often requires elevated temperatures and long reaction times. nih.gov

Another established route involves the direct N-arylation of piperazine with a suitable aryl halide. For the target compound, this would entail reacting piperazine with 1-bromo-4-iodo-2-methylbenzene or a similarly activated derivative. These classical methods, while foundational, have been largely superseded by more efficient catalytic techniques.

General Synthetic Approaches to N-Aryl Piperazines

The synthesis of N-aryl piperazines is a well-trodden path in organic synthesis, with numerous strategies developed to facilitate this crucial transformation. nih.govmdpi.com These can be broadly categorized into direct arylation and substitution reactions, and methods involving the construction of the piperazine ring itself.

Direct Arylation and Substitution Reactions

Direct arylation of the piperazine nitrogen is the most common and straightforward approach to N-aryl piperazines. beilstein-journals.org This typically involves the reaction of piperazine, or a mono-substituted derivative, with an aryl halide. Aromatic nucleophilic substitution (SNAr) is a viable method when the aryl halide is activated by electron-withdrawing groups. nih.govcore.ac.uk However, for less activated aryl halides, such as 4-bromo-2-methyl-1-halobenzene, transition-metal-catalyzed cross-coupling reactions are the methods of choice. nih.gov

Recent advancements have also explored direct C-H functionalization of arenes, which could provide a more atom-economical route to N-aryl piperazines, though this is a less common approach for this specific class of compounds. mdpi.comacs.org

Cyclization and Ring Formation Strategies

An alternative to direct arylation is the construction of the piperazine ring from an N-arylated precursor. A classical method involves the cyclization of an aniline with bis(2-chloroethyl)amine. researchgate.netresearchgate.net This approach can be effective but may suffer from the use of hazardous reagents and harsh reaction conditions.

More modern cyclization strategies offer milder and more efficient routes. For example, gold-catalyzed cyclization of alkynylamines can be used to construct the piperazine ring. researchgate.net Another approach involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, offering high yields and stereochemical control. organic-chemistry.org These methods provide access to highly substituted piperazine derivatives.

Advanced Synthetic Techniques for Functionalized Piperazine Derivatives

The demand for structurally diverse and complex piperazine derivatives in drug discovery has driven the development of advanced synthetic methodologies. These techniques offer greater efficiency, broader substrate scope, and milder reaction conditions compared to traditional methods.

Fragment-Assembly and Bioisosteric Replacement Principles

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for lead generation. rsc.org In this approach, small molecular fragments are identified that bind to a biological target, and these fragments are then linked or grown to create a more potent lead compound. The piperazine scaffold is an excellent building block for FBDD due to its ability to be readily derivatized at two positions, allowing for the assembly of complex molecules from simpler fragments. nih.govastx.com

Bioisosteric replacement is another key principle in modern drug design. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This involves replacing a part of a molecule, such as a piperazine ring, with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. enamine.netnih.gov A wide variety of piperazine bioisosteres have been designed and synthesized to modulate properties like pKa, lipophilicity, and metabolic stability. enamine.net

Coupling Reactions (e.g., Buchwald–Hartwig, Sonogashira, Suzuki-type)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl piperazines and their derivatives. nih.gov

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is widely used for the synthesis of N-aryl piperazines from aryl halides or triflates. researchgate.netwikipedia.org This reaction is known for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups. nih.govingentaconnect.com Different generations of catalyst systems have been developed, allowing the reaction to be performed under increasingly mild conditions. wikipedia.org The use of specific ligands, such as bidentate phosphines, has been crucial in expanding the utility of this reaction. wikipedia.org

| Aryl Halide/Triflate | Amine | Catalyst/Ligand System | Base | Key Advantages |

|---|---|---|---|---|

| Aryl Bromides, Chlorides, Iodides, Triflates | Piperazine, Mono-substituted piperazines | Pd(OAc)2, Pd2(dba)3 with phosphine (B1218219) ligands (e.g., BINAP, DPPF, XPhos) | NaOtBu, K3PO4, Cs2CO3 | High yields, broad functional group tolerance, mild reaction conditions. nih.govwikipedia.org |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not a direct method for forming the N-aryl bond, it is a powerful tool for functionalizing N-aryl piperazine scaffolds. For example, a pre-formed N-(haloaryl)piperazine can be coupled with an alkyne to introduce new substituents. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to address issues of catalyst toxicity and homocoupling of the alkyne. nih.gov

| Aryl/Vinyl Halide (on Piperazine Scaffold) | Terminal Alkyne | Catalyst System | Base | Application |

|---|---|---|---|---|

| N-(Iodo/Bromoaryl)piperazine | Various terminal alkynes | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) cocatalyst (e.g., CuI) | Amine base (e.g., Et3N, piperidine) | Introduction of alkynyl substituents for further elaboration. wikipedia.orglibretexts.org |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl, vinyl, or alkyl halide or triflate. nih.gov Similar to the Sonogashira coupling, the Suzuki reaction is invaluable for the functionalization of N-aryl piperazines. An N-(haloaryl)piperazine can be coupled with a wide variety of boronic acids to introduce diverse aryl or heteroaryl substituents. researchgate.netresearchgate.net

| Aryl/Vinyl Halide (on Piperazine Scaffold) | Organoboron Reagent | Catalyst | Base | Application |

|---|---|---|---|---|

| N-(Iodo/Bromoaryl)piperazine | Aryl/heteroaryl boronic acids or esters | Pd catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) | Aqueous base (e.g., Na2CO3, K3PO4) | Introduction of diverse aryl and heteroaryl groups. nih.govresearchgate.netresearchgate.net |

Mannich Reaction in Piperazine Derivatization

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an active hydrogen-containing compound. In the context of piperazine chemistry, this reaction is a powerful tool for introducing a diverse array of functional groups, thereby expanding the chemical space for drug discovery and materials science. nih.gov The reaction typically involves three components: a primary or secondary amine (such as a piperazine derivative), formaldehyde (B43269) (or another suitable aldehyde), and a compound containing at least one active hydrogen atom (a "CH-acidic" compound). jgtps.comfao.org

The general mechanism of the Mannich reaction commences with the formation of an Eschenmoser-like salt from the reaction between the piperazine nitrogen and formaldehyde. This electrophilic iminium ion is then attacked by the enol form of the CH-acidic compound, leading to the formation of a new carbon-carbon bond and the desired Mannich base. nih.gov

For the derivatization of this compound, the secondary amine nitrogen of the piperazine ring serves as the nucleophile. The reaction with formaldehyde and a suitable active hydrogen compound, such as a ketone, phenol, or another heterocyclic system, would yield a new derivative with an appended aminomethyl group. researchgate.net For instance, reacting this compound with formaldehyde and acetophenone (B1666503) would theoretically yield 1-(4-bromo-2-methylphenyl)-4-(3-oxo-3-phenylpropyl)piperazine. The versatility of the Mannich reaction allows for the synthesis of a vast library of derivatives by simply varying the active hydrogen component. mdpi.com

N-Alkylation and Amide Bond Formations

N-Alkylation

N-alkylation is a fundamental transformation for modifying the secondary amine of the piperazine ring in this compound. This reaction introduces an alkyl group onto the nitrogen atom, significantly influencing the compound's physicochemical properties. The most common method for N-alkylation involves the reaction of the piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. mdpi.com The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrohalic acid byproduct.

Reductive amination represents another key strategy for N-alkylation. nih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from the piperazine and an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.com This method is particularly advantageous for introducing more complex and sterically hindered alkyl groups.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Solvent (e.g., ACN, DMF), Heat | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., DCE, THF), Room Temp | N-Alkylpiperazine |

Amide Bond Formations

The formation of an amide bond by reacting the secondary nitrogen of this compound with a carboxylic acid or its derivative is a widely employed strategy to generate novel analogues. The direct reaction of a carboxylic acid with the piperazine requires a coupling agent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.com

Alternatively, the piperazine can be acylated using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically rapid and proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. nih.gov

| Reaction Type | Reagents | Typical Conditions | Product Type |

| Coupling Reaction | Carboxylic acid, Coupling agent (e.g., EDC, DCC) | Solvent (e.g., DCM, DMF), Room Temp | N-Acylpiperazine |

| Acylation | Acyl chloride/Anhydride, Base (e.g., Et₃N) | Solvent (e.g., DCM, THF), 0 °C to Room Temp | N-Acylpiperazine |

Analytical Characterization of Synthesized Compounds

Spectroscopic Confirmation (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. scispace.com In the ¹H NMR spectrum of the parent compound, characteristic signals for the aromatic protons of the 4-bromo-2-methylphenyl group would be observed, along with signals for the methylene (B1212753) protons of the piperazine ring. mdpi.com Upon derivatization, new signals corresponding to the introduced functional groups would appear. For instance, in an N-alkylated derivative, new aliphatic signals would be present, and their multiplicity and integration would confirm the structure of the alkyl group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. scispace.com The spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions, as well as N-H stretching for the secondary amine. mdpi.com The formation of an amide derivative, for example, would be confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.net The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

| Technique | Information Obtained | Expected Features for this compound Derivatives | | :--- | :--- | :--- | :--- | | ¹H NMR | Proton environment and connectivity | Aromatic signals, piperazine methylene signals, and signals for new substituents. researchgate.net | | ¹³C NMR | Carbon skeleton | Aromatic and aliphatic carbon signals, including those of the substituent. researchgate.net | | IR | Functional groups | C-H, N-H (if present), C=O (for amides), and other characteristic vibrations. scispace.com | | MS | Molecular weight and fragmentation | Molecular ion peak and fragment ions corresponding to the structure. researchgate.net |

Elemental Analysis

Elemental analysis is a crucial technique for verifying the purity and empirical formula of a newly synthesized compound. researchgate.net This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

X-ray Crystallography and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. scielo.org.za By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. scielo.org.za

For derivatives of this compound, X-ray crystallography can provide unambiguous confirmation of the molecular structure and reveal the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.net This technique also elucidates the spatial relationship between the piperazine ring and the substituted phenyl group, as well as the conformation of any appended functional groups. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, can provide insights into the solid-state packing of the molecules. scielo.org.za

Structure Activity Relationship Sar Studies of 1 4 Bromo 2 Methylphenyl Piperazine Analogues

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the effects of substituents on the phenyl ring of arylpiperazine analogues have provided crucial insights into their biological activity. The nature, position, and electronic properties of these substituents are critical in determining receptor affinity and selectivity.

Research on various arylpiperazine derivatives has demonstrated that modifications on the aromatic ring significantly modulate biological outcomes. For instance, in a series of phenylpiperazine derivatives developed as acaricidal agents, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity compared to the unsubstituted compound. This highlights the positive impact that an electron-withdrawing group at a specific position can have on potency.

In the context of GPCR ligands, substitutions on the phenyl ring dictate the affinity for specific receptor subtypes. Studies on dopamine (B1211576) D2 and D3 receptor ligands revealed that a 2-methoxyphenyl substituent on the piperazine (B1678402) nitrogen enhanced affinity for the D3 receptor by approximately three-fold compared to the unsubstituted phenylpiperazine. However, this modification also increased affinity for the D2 receptor by nearly ten-fold, resulting in a net decrease in D3 selectivity. Conversely, the introduction of 2,3-dichloro substituents on the phenyl ring led to the highest D3 receptor affinity among the tested analogues, demonstrating that a combination of electron-withdrawing groups at specific positions can be highly favorable for potency.

Further SAR studies have indicated that ortho-substituted phenyl groups generally lead to moderate to strong cytotoxic activities against certain cancer cell lines. The electronic properties of the substituents also play a vital role. It has been observed in some series that electron-withdrawing and lipophilic substituents on the phenyl ring can decrease in vitro efficacy against certain mycobacterial strains.

The following table summarizes the effects of different substituents on the phenyl ring of arylpiperazine analogues based on findings from various research studies.

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Compound Series |

| Fluorine | 2-position | Increased acaricidal activity | Phenylpiperazine derivatives |

| Methoxy | 2-position | ~3-fold increase in D3 receptor affinity; ~10-fold increase in D2 affinity | Dopamine receptor ligands |

| Dichloro | 2,3-positions | Highest D3 receptor affinity in the series | Dopamine receptor ligands |

| Electron-withdrawing | Ortho-position | Moderate to strong cytotoxic activity | General arylpiperazines |

These findings underscore the importance of systematic substitution on the aryl moiety to fine-tune the pharmacological profile of 1-(4-bromo-2-methylphenyl)piperazine analogues for a desired biological target.

The Role of the Piperazine Core in Modulating Potency and Selectivity

The piperazine moiety is frequently used as a basic and hydrophilic group to optimize the pharmacokinetic properties of a drug candidate. The two nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating strong interactions with receptor binding pockets. Studies have shown that both nitrogen atoms in the piperazine ring can be essential for potency. In some compound series, replacing the arylpiperazine group with other heterocyclic structures resulted in a significant loss of cytotoxicity, indicating that the piperazine nitrogen atoms and the substituted aryl group are critical for binding.

Furthermore, the piperazine ring serves as a versatile scaffold that correctly orients the other pharmacophoric groups—the aryl head and the linker/tail group—for optimal interaction with the target macromolecule. Its chair conformation allows for specific spatial arrangements of its substituents. This structural role is critical for achieving high affinity and selectivity. For instance, in ligands targeting dopamine receptors, the arylpiperazine "head group" is accommodated in a binding site near transmembrane helices 5 and 6, an interaction that is key to its affinity and selectivity profile.

The basicity of the piperazine nitrogens, which can be modulated by nearby chemical groups, is also a key factor. This property influences the molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with charged residues in the receptor binding site.

Influence of Linker Chemistry on Receptor Interactions and Efficacy

SAR studies have consistently shown that the length and composition of the linker are critical for modulating binding affinity and intrinsic activity. A common linker structure is a flexible aliphatic chain, often a butyl chain, which provides the necessary conformational freedom for the molecule to adopt an optimal binding pose. The general structure of many long-chain arylpiperazines consists of the N-arylpiperazine head, a flexible linker (e.g., -(CH2)n-), and a terminal functional group or "tail."

For example, in a series of dopamine D3 receptor ligands, a four-carbon carboxamide linker was identified as a key structural feature. The length of this linker was crucial for bridging the primary arylpiperazine binding site with a secondary pocket in the receptor. Modifications within this linker, such as altering its rigidity or introducing heteroatoms, can impact the molecule's ability to form productive interactions.

The nature of the connection between the linker and the piperazine ring can also affect the molecule's properties. For instance, attaching the linker via an amide bond can lower the pKa of the distal piperazine nitrogen, influencing its protonation state and, consequently, its solubility and receptor interactions.

The flexibility of the linker is another important parameter. While flexible chains are common, more rigid linkers can lock the molecule into a specific, active conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. The choice between a flexible and a rigid linker depends on the specific topology of the target receptor's binding site.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to understand and predict the biological activity of compounds like this compound analogues. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are instrumental in rational drug design, helping to prioritize the synthesis of novel compounds with potentially enhanced potency and selectivity.

Various QSAR methodologies have been applied to arylpiperazine derivatives. Two-dimensional QSAR (2D-QSAR) studies, for instance, have been successfully used to model the affinity of arylpiperazines for the 5-HT1A serotonin (B10506) receptor. In one such study, a hologram QSAR (HQSAR) model was developed using a training set of 70 compounds. The resulting model showed strong predictive power, allowing researchers to identify key structural fragments that positively or negatively contribute to receptor affinity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic requirements for binding. These models generate 3D contour maps that visualize regions where specific properties would increase or decrease activity, guiding the design of new analogues. For example, 3D-QSAR studies on a series of dopamine D3 receptor ligands identified that electrostatic fields had a major influence on binding affinity.

QSAR models have also been employed to design and predict the cytotoxic activity of arylpiperazine derivatives against cancer cell lines. By correlating molecular descriptors (e.g., electronic, steric, and lipophilic properties) with observed activity, these models can guide the optimization of lead compounds. For a QSAR study to be robust, it must be validated using both internal and external test sets of compounds to ensure its predictive reliability. The insights gained from QSAR, often combined with molecular docking studies, provide a comprehensive understanding of the molecular interactions driving the biological response of this class of compounds.

Preclinical Pharmacological Characterization and Biological Evaluation of Piperazine Derivatives

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to determine the potency and selectivity of a compound against specific enzymatic targets. Despite the prevalence of the piperazine (B1678402) moiety in enzyme inhibitors, specific inhibitory concentrations (IC50 values) for 1-(4-Bromo-2-methylphenyl)piperazine against the following enzymes have not been reported in the public domain.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases A and B are important enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine (B1211576). researchgate.net Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease. nih.gov Numerous studies have evaluated various substituted phenylpiperazine derivatives for their MAO inhibitory potential. nih.govbohrium.comnih.gov

A comprehensive search of scientific literature did not yield any specific data on the in vitro inhibitory activity of this compound against either MAO-A or MAO-B. Therefore, no IC50 values or selectivity indices can be reported for this compound.

No Data Available for MAO-A and MAO-B Inhibition

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

| MAO-A | Data not available | Data not available |

| MAO-B | Data not available | Data not available |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov The piperazine nucleus has been incorporated into various compounds designed as cholinesterase inhibitors. nih.govmdpi.com

There is no published research detailing the in vitro inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase. Consequently, IC50 values for this compound against these enzymes are not available.

No Data Available for Cholinesterase Inhibition

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. nih.gov As such, LOX inhibitors are investigated for their potential as anti-inflammatory agents.

No experimental data on the in vitro inhibitory activity of this compound against lipoxygenase enzymes has been found in the reviewed scientific literature.

No Data Available for Lipoxygenase Inhibition

| Enzyme | IC50 (µM) |

| Lipoxygenase (LOX) | Data not available |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia. nih.gov

A diligent search of scientific databases and literature provided no specific results for the in vitro alpha-glucosidase inhibitory activity of this compound.

No Data Available for Alpha-Glucosidase Inhibition

| Enzyme | IC50 (µM) |

| Alpha-Glucosidase | Data not available |

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair process. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net

There is no published information regarding the in vitro evaluation of this compound as an inhibitor of PARP1.

No Data Available for PARP1 Inhibition

| Enzyme | IC50 (µM) |

| PARP1 | Data not available |

Receptor Binding Profiles and Ligand Affinities

Beyond enzyme inhibition, understanding a compound's affinity for various neurotransmitter receptors is essential for characterizing its pharmacological profile, especially for centrally acting agents. Phenylpiperazine derivatives are known to interact with a variety of receptors, including serotonergic and dopaminergic subtypes.

However, a thorough review of the literature reveals no published studies on the receptor binding profile of this compound. Therefore, data on its ligand affinities (e.g., Ki or Kb values) for any specific receptors are not available.

Dopamine Receptor Subtype Affinities (e.g., D1, D3, D4)

No published studies were found that report the binding affinities (e.g., Kᵢ values) of this compound for the dopamine D1, D3, or D4 receptor subtypes. Research on other N-phenylpiperazine analogs has shown that substitutions on the phenyl ring are critical determinants of affinity and selectivity for dopamine receptors, but this specific compound remains uncharacterized in this regard.

Serotonin Receptor Subtype Affinities (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)

There is no available data detailing the binding profile of this compound at key serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. The interaction of arylpiperazines with these receptors is a foundational aspect of their study for potential therapeutic applications, yet this compound has not been evaluated in published radioligand binding or functional assays.

Neurokinin-1 (NK₁) Receptor Antagonism

The potential for this compound to act as a Neurokinin-1 (NK₁) receptor antagonist is undetermined. While the phenylpiperazine scaffold is found in some known NK₁ antagonists, no studies have specifically investigated or confirmed this activity for this compound. wikipedia.orgnih.gov

Interactions with Other Receptor and Transporter Systems (e.g., σ sites, α₂-adrenoceptors, Histaminergic H₁, Serotonin Transporter)

An evaluation of the scientific literature yielded no information on the binding affinity or functional activity of this compound at other significant neurological targets. Its profile at sigma (σ) sites, α₂-adrenoceptors, histaminergic H₁ receptors, and the serotonin transporter (SERT) remains uninvestigated.

Antimicrobial Activity Studies

The piperazine nucleus is a core component of various synthetic molecules investigated for antimicrobial properties. However, the specific efficacy of this compound against key bacterial and fungal pathogens has not been documented.

Antibacterial Efficacy (Mycobacterium tuberculosis, Bacillus subtilis, Escherichia coli)

No data on the antibacterial activity of this compound against Mycobacterium tuberculosis, Bacillus subtilis, or Escherichia coli is available. Studies reporting Minimum Inhibitory Concentration (MIC) or other measures of antibacterial efficacy for this compound could not be identified.

Antifungal Efficacy

The potential antifungal properties of this compound have not been reported in the scientific literature. There are no available studies that assess its efficacy against any fungal species.

Anti-proliferative and Cytotoxicity Investigations in Cancer Cell Lines

There is no available scientific data from preclinical studies detailing the anti-proliferative or cytotoxic effects of this compound on cancer cell lines. The arylpiperazine scaffold is recognized for its potential in the development of anticancer agents, with various derivatives showing cytotoxic effects against different tumor cells. nih.govmdpi.com Structure-activity relationship (SAR) studies on this class of compounds often reveal that the nature and position of substituents on the phenyl ring significantly influence cytotoxic potency. nih.gov For instance, the presence of halogen or trifluoromethyl groups on the benzene (B151609) ring has been noted to enhance cytotoxic activity in some series of arylpiperazine derivatives. nih.gov However, specific investigations into the 4-bromo-2-methyl substitution pattern of the target compound have not been reported in the context of its effects on cancer cell proliferation or viability.

Modulation of Apoptotic Pathways

No published studies were identified that investigate the ability of this compound to modulate apoptotic pathways in cancer cells. Generally, many biologically active piperazine derivatives have been shown to induce apoptosis through various mechanisms. nih.govmdpi.comnih.gov These can include the activation of caspase cascades, generation of reactive oxygen species (ROS), and the downregulation of anti-apoptotic proteins like c-FLIP (cellular FLICE-inhibitory protein). nih.gov Research on other novel piperazine derivatives has demonstrated the ability to inhibit critical cancer signaling pathways, such as the PI3K/AKT pathway, leading to caspase-dependent apoptosis. Nevertheless, the specific pro-apoptotic activity and the underlying molecular mechanism for this compound remain uncharacterized in the scientific literature.

Computational Chemistry Approaches in the Research of 1 4 Bromo 2 Methylphenyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about binding mechanisms and affinities.

In the study of 1-(4-bromo-2-methylphenyl)piperazine and its analogs, molecular docking is employed to identify the specific amino acid residues within a protein's active site that are crucial for binding. The phenylpiperazine moiety can engage in a variety of non-covalent interactions that stabilize the ligand-protein complex.

The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while the secondary amine can serve as a hydrogen bond donor. nih.gov Furthermore, the aromatic phenyl ring can participate in π-π stacking or π-alkyl interactions with the side chains of aromatic or aliphatic amino acids, respectively. nih.gov The bromo and methyl substituents on the phenyl ring also influence the molecule's electronic properties and steric profile, potentially forming halogen bonds or engaging in hydrophobic interactions that contribute to binding specificity and affinity. researchgate.net Analysis of docking results typically reveals a network of interactions with specific residues that anchor the ligand in the binding pocket.

Table 1: Potential Molecular Interactions for Phenylpiperazine Scaffolds This table outlines the common types of non-covalent interactions that derivatives similar to this compound can form with protein targets and the amino acids typically involved.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperazine Nitrogen (acceptor), Piperazine N-H (donor) | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |

| π-π Stacking | Bromo-methylphenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Methyl group, Phenyl ring, Piperazine ring | Leucine, Isoleucine, Valine, Alanine, Proline |

| Halogen Bonding | Bromine atom | Carbonyl oxygen atoms in the protein backbone or side chains |

A primary output of molecular docking is the prediction of the most energetically favorable binding pose of the ligand within the receptor's active site. For a flexible molecule like this compound, this involves assessing various possible conformations. The piperazine ring typically adopts a stable, low-energy chair conformation. nih.gov Docking algorithms sample different rotational states of the single bond connecting the phenyl ring to the piperazine moiety to find an optimal geometry that maximizes favorable interactions and minimizes steric clashes with the protein. hilarispublisher.com The predicted binding pose provides a three-dimensional model of the complex, which is crucial for understanding the structural basis of molecular recognition.

Following the prediction of a binding pose, computational methods can be used to estimate the binding free energy (ΔG_bind), which is a theoretical measure of binding affinity. A more negative value indicates a stronger and more stable interaction. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate these energies. These calculations dissect the total binding energy into contributions from different force-field terms, including van der Waals forces, electrostatic interactions, and solvation energies. rsc.org This allows for a quantitative comparison of the binding affinities of different ligands and helps to identify the key energetic drivers of the interaction.

Table 2: Illustrative Components of Calculated Binding Free Energy This table shows a hypothetical breakdown of the energy components that contribute to the total binding free energy for a ligand-protein complex.

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔE_vdw | Van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_polar | Polar solvation energy | +48.2 |

| ΔG_nonpolar | Nonpolar solvation energy | -5.8 |

| ΔG_bind | Total Binding Free Energy | -23.2 |

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and intrinsic properties of a molecule, independent of its interaction with a biological target.

Before analyzing its properties, the three-dimensional structure of this compound is computationally optimized to find its most stable, lowest-energy conformation. Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is performed. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis is also used to investigate charge distribution, charge delocalization, and intramolecular interactions that contribute to the molecule's stability. researchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Quantum chemical methods are highly effective at predicting spectroscopic properties that can be compared directly with experimental data for structure verification. DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing the calculated chemical shifts with experimental spectra helps to confirm the proposed molecular structure. liverpool.ac.uk

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. scispace.com These theoretical spectra show the characteristic vibrational modes of the molecule's functional groups. researchgate.netmdpi.com A comparison between the computed and experimental vibrational frequencies serves as another layer of structural confirmation and allows for a detailed assignment of the spectral bands.

Table 4: Representative Comparison of Calculated vs. Experimental ¹H NMR Chemical Shifts

| Proton Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic C-H | 7.25 | 7.21 |

| Aromatic C-H | 7.05 | 7.01 |

| Aromatic C-H | 6.88 | 6.85 |

| Piperazine N-CH₂ | 3.15 | 3.12 |

| Piperazine N-CH₂ | 2.95 | 2.91 |

| Methyl C-H₃ | 2.30 | 2.28 |

| Piperazine N-H | 1.85 | 1.82 |

Lead Identification and Optimization Strategies for Piperazine Based Compounds

Rational Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

Rational drug design for analogues of 1-(4-Bromo-2-methylphenyl)piperazine involves systematic structural modifications to improve interactions with a specific biological target, thereby enhancing potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists on how changes to the molecule's structure affect its biological activity. nih.govyoutube.com

Synthesis Strategies: The synthesis of novel analogues typically begins with the core structure, which can be prepared through reactions such as the cyclization of aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034). nih.gov Once the this compound core is formed, further derivatization can occur at the N4 position of the piperazine (B1678402) ring. Common synthetic routes include:

Alkylation and Benzylation: Introducing various alkyl or benzyl (B1604629) groups at the N4 position can explore different binding pockets of a target protein. These reactions are often carried out in the presence of a base like potassium carbonate. nih.gov

Coupling Reactions: Palladium-catalyzed reactions or nucleophilic aromatic substitution can be used to attach diverse aromatic or heterocyclic moieties, expanding the chemical space and potential biological targets. nih.gov

Sulfonylation: Reacting the piperazine nitrogen with various sulfonyl chlorides introduces a sulfonyl group, which can form additional hydrogen bonds with a receptor. nih.gov

Structure-Activity Relationship (SAR) Insights: SAR studies on related arylpiperazine derivatives reveal key insights applicable to optimizing this compound:

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For instance, in a series of acaricidal phenylpiperazines, introducing an electron-withdrawing fluorine atom at the 2-position of the benzene (B151609) ring markedly increased activity. nih.gov This suggests that modifying the electronic properties of the phenyl ring of this compound could significantly impact potency.

N4-Piperazine Substitution: The substituent at the second nitrogen of the piperazine ring heavily influences both potency and selectivity. In one study on anticancer agents, attaching a phenylsulfonyl group to the piperazine ring was a key step in generating highly potent compounds. nih.gov Another study found that creating thiourea (B124793) and thiazolidinone derivatives from the N4 position resulted in compounds with high cytotoxic activity against prostate cancer cell lines. nih.gov

Conformational Restriction: Introducing conformational rigidity, for example by replacing a flexible alkyl spacer with an interphenylene spacer, can lock the molecule into a more favorable binding conformation, enhancing affinity for specific receptors like dopamine (B1211576) D2 and D3. mdpi.com

Table 1: Impact of Structural Modifications on Biological Activity of Arylpiperazine Analogues

| Base Scaffold | Modification | Target/Activity | Result | Reference(s) |

|---|---|---|---|---|

| Phenylpiperazine | Introduction of 2-fluoro group on phenyl ring | Acaricidal Activity | Marked increase in activity | nih.gov |

| Phenylpiperazine | Addition of thiourea moiety at N4 position | Prostate Cancer Cytotoxicity | High cytotoxic activity | nih.gov |

| 6-Chloropurine | Addition of 4-phenylpiperazine at C6 position | Liver Cancer Cytotoxicity | High cytotoxic potential (IC50 < 5 µM) | nih.gov |

| N-arylpiperazine | Replacement of alkyl spacer with interphenylene spacer | Dopamine D2/D3 Receptor Binding | Enhanced affinity through conformational restriction | mdpi.com |

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties

A significant challenge in drug development is ensuring a compound has favorable pharmacokinetic properties, including metabolic stability, which dictates its half-life in the body. numberanalytics.com Arylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 and CYP3A4 being major contributors. researchgate.netnih.gov Common metabolic pathways include hydroxylation of the aromatic ring and N-dealkylation. researchgate.net

Identifying Metabolic Hotspots: The first step in improving metabolic stability is to identify the sites on the molecule most susceptible to metabolism, often called "metabolic hotspots." For piperazine-containing compounds, the α-carbon atoms adjacent to the nitrogen atoms are frequent sites of hydroxylation. nih.gov This initial oxidation can lead to the formation of reactive iminium ions or ring opening, resulting in rapid clearance. nih.govresearchgate.net

Strategies for Blocking Metabolism: Once hotspots are identified, several strategies can be employed to block or slow down metabolic breakdown:

Steric Hindrance: Introducing bulky groups, such as a methyl group, near a metabolic site can physically block the CYP enzyme's access, thus preventing oxidation. nih.gov

Electronic Modification: The metabolic fate of the piperazine ring can be influenced by the electronic environment. Attaching strong electron-withdrawing groups (e.g., carbonyl groups) to the piperazine nitrogens can deactivate the ring towards oxidation, preventing the formation of toxic metabolites. For example, in the drug olaparib, two carbonyl groups attached to the piperazine nitrogens prevent bioactivation. nih.gov

Table 2: Approaches to Enhance Metabolic Stability of Piperazine-Based Compounds

| Strategy | Mechanism | Example | Reference(s) |

|---|---|---|---|

| Steric Shielding | Introduce a bulky group near the metabolic site to hinder enzyme access. | Adding a methyl group to the α-carbon of the piperazine ring. | nih.gov |

| Metabolic Blocking | Replace a metabolically liable hydrogen with a more robust atom like fluorine. | Isosteric replacement of α-carbon hydrogen with a fluoro atom. | nih.gov |

| Electronic Deactivation | Attach electron-withdrawing groups to the piperazine nitrogens to reduce susceptibility to oxidation. | Presence of two carbonyl groups on the piperazine ring in Olaparib. | nih.gov |

Development of Multifunctional Lead Molecules for Complex Biological Targets

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. jneonatalsurg.comnih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. jneonatalsurg.comnih.gov The piperazine scaffold is an excellent starting point for designing such molecules due to its synthetic tractability, allowing for the incorporation of different pharmacophores at its two nitrogen atoms. nih.govresearchgate.net

Design Principles for Multifunctional Ligands: The design of MTDLs often involves hybridizing known pharmacophores from molecules that act on different targets. For a lead compound like this compound, the arylpiperazine portion might serve as a pharmacophore for one target (e.g., serotonin (B10506) or dopamine receptors), while a second pharmacophore designed for another target (e.g., an enzyme inhibitor) can be attached to the N4 nitrogen. nih.gov

Examples of Piperazine-Based MTDLs:

Neurodegenerative Diseases: Researchers have designed benzylpiperazine derivatives as dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-amyloid aggregation for potential use in Alzheimer's disease. jneonatalsurg.com Similarly, benzothiazole-piperazine hybrids have been developed as MTDLs that inhibit AChE and modulate amyloid-beta peptides. nih.gov

Antipsychotics: Many successful antipsychotic drugs, such as aripiprazole (B633) and cariprazine, are arylpiperazine derivatives that act on multiple dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptor subtypes. mdpi.comnih.gov This polypharmacology is believed to contribute to their efficacy and favorable side-effect profiles.

Cancer Therapy: In cancer research, phenylpiperazine derivatives have been incorporated into molecules designed to inhibit topoisomerase II and bind to DNA, demonstrating a dual mode of action. nih.gov

The versatility of the 1-(Aryl)piperazine structure, exemplified by this compound, provides a robust framework for applying advanced medicinal chemistry strategies. Through rational design, metabolic optimization, and the development of multi-target agents, this chemical scaffold continues to be a valuable nucleus for the discovery of novel therapeutics. researchgate.net

Q & A

Q. Advanced

- In vivo neuropharmacology : Rodent models (e.g., forced swim test) assess antidepressant activity via serotonin reuptake inhibition .

- Xenograft tumors : Nude mice implanted with HT-29 colorectal cancer evaluate antitumor efficacy (tumor volume reduction ≥50% at 20 mg/kg) .

- Microdialysis : Measures dopamine release in striatal regions to confirm CNS activity .

How does halogen substitution influence chemical reactivity?

Advanced

Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for biaryl derivatives). Fluorine’s electronegativity directs regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position in 2-fluoro analogs) . Computational studies (DFT, Gaussian 09) show bromine’s σ-hole interaction enhances binding to thiol groups in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.